molecular formula C17H14N2O2 B6234318 benzyl N-(isoquinolin-4-yl)carbamate CAS No. 23891-29-4

benzyl N-(isoquinolin-4-yl)carbamate

Cat. No.: B6234318
CAS No.: 23891-29-4
M. Wt: 278.3
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Description

Benzyl N-(isoquinolin-4-yl)carbamate is a chemical compound with the molecular formula C17H14N2O2. It is known for its unique structure, which includes a benzyl group attached to an isoquinoline ring via a carbamate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(isoquinolin-4-yl)carbamate typically involves the reaction of isoquinoline with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate linkage. The general reaction scheme is as follows:

  • Dissolve isoquinoline in an anhydrous solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add benzyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by column chromatography to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale chromatography or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(isoquinolin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the isoquinoline ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

Benzyl N-(isoquinolin-4-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of benzyl N-(isoquinolin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby blocking substrate access. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Benzyl N-(isoquinolin-4-yl)carbamate can be compared with other similar compounds, such as:

    Benzyl N-(quinolin-4-yl)carbamate: Similar structure but with a quinoline ring instead of an isoquinoline ring.

    Benzyl N-(pyridin-4-yl)carbamate: Contains a pyridine ring instead of an isoquinoline ring.

    Benzyl N-(indol-4-yl)carbamate: Features an indole ring in place of the isoquinoline ring.

These compounds share structural similarities but differ in their chemical properties and biological activities. This compound is unique due to its specific ring structure and the resulting chemical and biological properties .

Properties

CAS No.

23891-29-4

Molecular Formula

C17H14N2O2

Molecular Weight

278.3

Purity

0

Origin of Product

United States

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